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molecular formula C15H11ClN4 B038969 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- CAS No. 112676-07-0

2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-

Cat. No. B038969
M. Wt: 282.73 g/mol
InChI Key: SWVIGWACYFGDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705502

Procedure details

2.8 g (12 mmol) of 3-chloro-phenyl-guanidine nitrate and 0.5 g (12 mmol) of sodium hydroxide are added to a suspension of 2.0 g (11.7 mmol) of 3-dimethylamino-1-(4-pyridyl)-2-propen-1-one [described in EP-A-0 233 461] in 100 ml of isobutanol and the reaction mixture is boiled under reflux for 5 hours. After cooling, the reaction product is isolated by filtration, washed with water and chromatographed (tetrahydrofuran). After crystallisation (tetrahydrofuran/diethyl ether), N-(3-chloro-phenyl)-4-pyridyl-2-pyrimidineamine is obtained; m.p. 167°-168°, Rf =0.38 (methylene chloride:methanol=9:1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[Cl:5][C:6]1[CH:7]=[C:8]([NH:12][C:13]([NH2:15])=[NH:14])[CH:9]=[CH:10][CH:11]=1.[OH-].[Na+].CN(C)[CH:20]=[CH:21][C:22]([C:24]1[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=1)=O>C(O)C(C)C>[Cl:5][C:6]1[CH:7]=[C:8]([NH:12][C:13]2[N:15]=[C:22]([C:24]3[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=3)[CH:21]=[CH:20][N:14]=2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)(O)[O-].ClC=1C=C(C=CC1)NC(=N)N
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction product is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
chromatographed (tetrahydrofuran)
CUSTOM
Type
CUSTOM
Details
After crystallisation (tetrahydrofuran/diethyl ether)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=NC=CC(=N1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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